Benzenesulfonic acid nickel salt
Description
Historical Trajectory of Benzenesulfonate (B1194179) Metal Complexes
While coordination compounds have been known and utilized for centuries, the systematic study of their structure and bonding began in the late 19th century with the pioneering work of Alfred Werner. The development of metal complexes containing benzenesulfonate and other arylsulfonate ligands is a more recent chapter in this history. Initially, arylsulfonates were often considered as simple counter-ions in coordination chemistry. However, subsequent research has demonstrated their capacity to act as ligands, coordinating to metal centers through the oxygen atoms of the sulfonate group. Early studies on metal petroleum sulfonates, for instance, highlighted their industrial importance as detergents and additives in lubricating oils. Over time, the focus has expanded to include the synthesis and characterization of a wide array of transition metal arenesulfonate complexes, driven by their interesting structural features and potential applications.
Significance of Nickel(II) Coordination Chemistry in Modern Science
Nickel(II), with its d⁸ electron configuration, is a versatile metal ion that forms a vast number of coordination complexes with diverse geometries, including octahedral, square planar, and tetrahedral. akjournals.comnih.gov This structural flexibility is a key factor in the wide-ranging applications of its complexes. Nickel(II) complexes are significant in several areas of modern science:
Catalysis: Nickel-based catalysts are crucial in a variety of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. sigmaaldrich.com Their catalytic activity is often tuned by the nature of the ligands coordinated to the nickel center.
Materials Science: The magnetic and spectroscopic properties of nickel(II) complexes make them interesting candidates for the development of molecular magnets and functional materials.
Bioinorganic Chemistry: Nickel is an essential trace element in several enzymes, and the study of nickel(II) coordination compounds provides insights into the function of these biological systems.
The coordination of benzenesulfonate ligands to a nickel(II) center can influence the electronic and steric environment of the metal ion, thereby modulating its reactivity and physical properties.
Scope and Research Imperatives for Benzenesulfonic Acid Nickel Salt Studies
The investigation of this compound is propelled by a number of research imperatives aimed at harnessing its unique properties. Current and future research directions include:
Catalytic Applications: Exploring the potential of this compound as a catalyst in organic synthesis. The presence of both a Lewis acidic nickel center and a potentially coordinating benzenesulfonate anion could lead to novel catalytic activities.
Electrochemical Studies: Investigating the electrochemical behavior of the compound, which could be relevant for applications in electroplating and the development of new electrode materials. nih.gov
Materials Synthesis: Utilizing the salt as a precursor for the synthesis of nickel-containing materials, such as nickel oxide or nickel sulfide (B99878) nanoparticles, with controlled morphologies and properties.
Antimicrobial Activity: Screening the compound for potential biological applications, given that some metal complexes of sulfonamide derivatives have shown antimicrobial properties. akjournals.comnih.gov
A deeper understanding of the fundamental chemistry of this compound, including its detailed structural and thermal properties, is crucial for realizing its full potential in these and other emerging fields.
Detailed Research Findings
Structural and Spectroscopic Characterization
Interactive Data Table: Spectroscopic Data for Benzenesulfonate Moiety
| Spectroscopic Technique | Characteristic Absorption/Signal | Reference Compound |
| Infrared (IR) Spectroscopy | Strong absorptions corresponding to S=O and S-O stretching vibrations of the sulfonate group. | Benzenesulfonic Acid |
| UV-Visible Spectroscopy | Absorptions in the UV region characteristic of the benzene (B151609) ring. | Benzenesulfonic Acid |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals in the aromatic region of the ¹H and ¹³C NMR spectra. | Benzenesulfonic Acid |
Note: The data presented is based on the known spectroscopic features of the benzenesulfonate anion. The presence of the hexaaquanickel(II) complex would introduce additional features in the spectra, particularly in the IR and UV-Visible regions.
Thermal Decomposition Analysis
The thermal stability and decomposition pathway of this compound have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Studies on the thermal decomposition of various transition metal benzenesulfonates, including the nickel(II) salt, have shown that the decomposition process is influenced by the atmosphere (air, nitrogen, or oxygen). akjournals.com
In an air atmosphere, the decomposition of this compound generally proceeds through the following stages:
Dehydration: The initial weight loss corresponds to the removal of the six water molecules of hydration.
Decomposition of the Benzenesulfonate Ligand: This is a complex process involving the breakdown of the organic part of the molecule and the release of volatile products such as sulfur oxides.
Formation of Nickel Sulfate (B86663): The intermediate product of the decomposition in an oxidizing atmosphere is typically nickel sulfate (NiSO₄).
Decomposition of Nickel Sulfate: At higher temperatures, nickel sulfate decomposes to form the final residue, nickel(II) oxide (NiO).
Interactive Data Table: Thermal Decomposition Data for a Generic Transition Metal Benzenesulfonate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |
| Dehydration | 100 - 250 | Variable (depends on hydration) | H₂O | Anhydrous Salt |
| Ligand Decomposition | 250 - 500 | Variable | SO₂, CO₂, H₂O, Benzene | Metal Sulfate |
| Sulfate Decomposition | > 700 | Variable | SO₃, O₂ | Metal Oxide |
Note: This table represents a generalized decomposition pattern. The specific temperatures and mass losses for this compound would require dedicated experimental analysis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;nickel | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJFQXGRXFIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NiO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39819-65-3 | |
| Record name | Benzenesulfonic acid, nickel(2+) salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39819-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Preparative Routes for Benzenesulfonic Acid Nickel Salt and Its Derivatives
Classical Precipitation and Crystallization Techniques
Classical precipitation is a cornerstone method for the synthesis of benzenesulfonic acid nickel salt. This technique relies on the reaction of a soluble nickel salt with benzenesulfonic acid or its soluble salt, leading to the formation of the less soluble nickel benzenesulfonate (B1194179), which then precipitates from the solution.
A common approach involves the direct reaction of nickel(II) carbonate or nickel(II) hydroxide (B78521) with an aqueous solution of benzenesulfonic acid. The reaction proceeds with the evolution of carbon dioxide or water, respectively, driving the formation of the nickel benzenesulfonate salt. The resulting salt can then be isolated by filtration and purified by recrystallization.
Alternatively, a double displacement reaction can be employed. In this method, a soluble nickel salt, such as nickel(II) chloride or nickel(II) sulfate (B86663), is reacted with a soluble salt of benzenesulfonic acid, like sodium benzenesulfonate. The less soluble nickel benzenesulfonate precipitates out of the solution upon mixing. The general reaction is as follows:
NiX₂(aq) + 2 C₆H₅SO₃Na(aq) → Ni(C₆H₅SO₃)₂(s) + 2 NaX(aq) (where X = Cl⁻, SO₄²⁻/2)
The purity of the precipitated salt is influenced by factors such as the concentration of the reactants, the temperature of the reaction, and the rate of mixing. Subsequent washing and recrystallization steps are crucial for removing impurities. For instance, the hydrated form, Nickel(II) Benzenesulfonate Hexahydrate, can be obtained as white to green or blue crystals. cymitquimica.com
Crystallization is a key step in purifying the product. Cooling crystallization, where a saturated solution of the nickel salt is slowly cooled to induce crystallization, is a common technique. For example, in the purification of nickel sulfate, cooling from 70 °C to 25 °C can yield well-defined crystals. aalto.fi This principle can be applied to nickel benzenesulfonate as well. Another method is solvent displacement crystallization, where a water-miscible organic solvent is added to an aqueous solution of the salt to reduce its solubility and induce precipitation, often resulting in high-purity crystals. researchgate.net
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal methods offer advanced routes for the synthesis of this compound and its derivatives, often leading to materials with unique crystal structures and properties. These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, under elevated temperatures and pressures.
Hydrothermal synthesis utilizes water as the solvent. This method is particularly useful for growing high-quality single crystals and can produce mineralogically-inspired structures. rsc.org In the context of nickel benzenesulfonate, a hydrothermal reaction could involve heating a mixture of a nickel precursor and benzenesulfonic acid in water. The elevated temperature and pressure can facilitate the dissolution of reactants and the subsequent crystallization of the product with a well-defined morphology. For instance, hydrothermal methods have been successfully employed to synthesize metal-organic frameworks (MOFs) using aromatic carboxylic acids, a principle that can be extended to sulfonic acids. nih.govrsc.org
Solvothermal synthesis is a similar technique but employs a non-aqueous solvent. The choice of solvent can significantly influence the resulting product's structure and properties. schoolwires.net For example, the solvothermal synthesis of nickel(II) coordination polymers with ligands containing sulfonate groups has been reported, demonstrating the feasibility of this method for preparing complex structures. researchgate.net The reaction conditions, such as temperature, pressure, and reaction time, are critical parameters that need to be optimized for the desired outcome.
These methods are advantageous for producing crystalline materials with controlled particle size and morphology. For example, solvothermal synthesis has been used to prepare nano-sized nickel particles. banglajol.info
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. These principles focus on aspects such as the use of less hazardous reagents, the generation of minimal waste, and energy efficiency. researchgate.netnih.gov
One key aspect of green synthesis is the choice of solvent. Water is considered a green solvent, and its use in hydrothermal synthesis aligns with these principles. schoolwires.net Efforts are being made to replace toxic organic solvents with more environmentally benign alternatives.
Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Catalytic reactions are often preferred over stoichiometric ones as they can reduce waste and improve efficiency. For instance, the use of catalysts in sulfonation reactions can lead to cleaner processes. beilstein-journals.org
The use of renewable starting materials and energy-efficient reaction conditions are also central to green chemistry. Plant extracts, for example, have been explored for the "green" synthesis of metal nanoparticles. nih.gov While not directly applied to this compound yet, these approaches highlight the trend towards more sustainable chemical manufacturing.
Precursor Selection and Stoichiometric Considerations
The selection of appropriate precursors and the precise control of stoichiometry are critical for the successful synthesis of this compound.
Precursor Selection:
Nickel Source: A variety of nickel salts can be used as precursors, including nickel(II) chloride, nickel(II) sulfate, nickel(II) nitrate, and nickel(II) acetate. The choice of the nickel precursor can be influenced by its solubility in the chosen reaction medium and the potential for the anion to interfere with the reaction or contaminate the final product. For direct reactions with the acid, nickel(II) carbonate or hydroxide are often used. In some cases, even metallic nickel powder can be reacted directly with the acid. illinois.edupilgaardelements.com
Benzenesulfonic Acid Source: Benzenesulfonic acid itself can be used directly. wikipedia.org Alternatively, its salts, most commonly sodium benzenesulfonate, are used in double displacement reactions. google.com The purity of the benzenesulfonic acid or its salt is crucial for obtaining a pure final product.
Stoichiometric Considerations:
The stoichiometry of the reaction between the nickel(II) ion and the benzenesulfonate anion is typically 1:2, as nickel is a divalent cation (Ni²⁺) and benzenesulfonate is a monovalent anion (C₆H₅SO₃⁻). The balanced chemical equation for the reaction between nickel chloride and sodium benzenesulfonate illustrates this:
NiCl₂(aq) + 2 C₆H₅SO₃Na(aq) → Ni(C₆H₅SO₃)₂(s) + 2 NaCl(aq)
Maintaining the correct stoichiometric ratio is essential to ensure complete reaction and to avoid the presence of unreacted starting materials in the final product. In some cases, a slight excess of one reactant may be used to drive the reaction to completion, but this may necessitate additional purification steps. The stoichiometry in more complex systems, such as the formation of coordination polymers, can be more intricate and is often determined through detailed structural analysis. researchgate.net
Synthesis of Substituted Benzenesulfonic Acid Nickel Salts
The synthesis of nickel salts of substituted benzenesulfonic acids follows similar principles to the parent compound, with the nature and position of the substituent on the benzene (B151609) ring influencing the reaction conditions and the properties of the resulting salt.
Para-Substituted this compound Synthesis
A well-documented example of a para-substituted derivative is the nickel salt of p-toluenesulfonic acid (also known as tosylate). A common synthetic route involves the reaction of nickel powder with p-toluenesulfonic acid monohydrate in water. illinois.edu The mixture is heated to reflux, and upon cooling, large green needles of the hydrated p-toluenesulfonic acid nickel salt deposit. illinois.edu
The reaction can be represented as:
Ni(s) + 2 CH₃C₆H₄SO₃H·H₂O(aq) → Ni(CH₃C₆H₄SO₃)₂(aq) + H₂(g) + 2 H₂O(l)
The product can be isolated by filtration and purified by recrystallization. Anhydrous forms can often be obtained by heating the hydrated salt under vacuum. illinois.edu
Table 1: Synthesis of p-Toluenesulfonic Acid Nickel Salt
| Reactants | Solvent | Reaction Conditions | Product |
| Nickel powder, p-toluenesulfonic acid monohydrate | Water | Reflux | Nickel(II) p-toluenesulfonate |
Data sourced from Girolami Group Website illinois.edu
Ortho- and Meta-Substituted this compound Synthesis
The synthesis of ortho- and meta-substituted benzenesulfonic acid nickel salts follows similar preparative routes. The starting substituted benzenesulfonic acids can be prepared through sulfonation of the corresponding substituted benzene.
For ortho-substituted derivatives, such as ortho-aminothis compound, the synthesis would typically involve reacting ortho-aminobenzenesulfonic acid with a suitable nickel precursor. The synthesis of ortho-aminobenzenesulfonic acids can be achieved by the oxidation of o,o'-diaminodiphenyl disulfides or ortho-aminobenzenethiols. google.com
For meta-substituted derivatives, an example is the nickel salt of m-nitrobenzenesulfonic acid. The sodium salt of m-nitrobenzenesulfonic acid is used in various applications, including as a nickel-plating agent. atamanchemicals.commallakchemicals.comatamanchemicals.com Its synthesis involves the sulfonation of nitrobenzene. atamanchemicals.com The nickel salt could then be prepared via a metathesis reaction between the sodium salt and a soluble nickel salt.
Table 2: Examples of Substituted Benzenesulfonic Acid Salt Synthesis
| Substituent | Position | Starting Material for the Acid | Potential Synthesis Route for Nickel Salt |
| Nitro | meta | Nitrobenzene | Metathesis reaction with sodium m-nitrobenzenesulfonate (B8546208) and a nickel(II) salt |
| Amino | ortho | o,o'-Diaminodiphenyl disulfide | Reaction of ortho-aminobenzenesulfonic acid with a nickel precursor |
| Methyl | para | Toluene | Direct reaction of nickel with p-toluenesulfonic acid |
Information compiled from various sources. illinois.edugoogle.comatamanchemicals.com
The presence of different functional groups (e.g., -NO₂, -NH₂) can affect the reactivity and solubility of the compounds, potentially requiring adjustments to the reaction conditions such as pH and temperature.
Formation of Hybrid Organic-Inorganic Nickel Sulfonate Architectures
The synthesis of hybrid organic-inorganic materials involves combining organic and inorganic components at the molecular or nanoscale to create composite materials with emergent properties. A prominent class of these materials is Metal-Organic Frameworks (MOFs), which are crystalline, porous structures built from metal ions or clusters (nodes) linked by organic molecules (linkers). mdpi.comresearchgate.net In the context of nickel sulfonates, nickel ions act as the metallic nodes, while benzenesulfonic acid or its derivatives serve as the organic linkers.
The primary method for synthesizing these architectures is through solvothermal or hydrothermal techniques. ajol.infomdpi.com These processes involve heating the constituent components—a nickel salt and a sulfonate-based organic ligand—in a sealed vessel containing a solvent. The elevated temperature and pressure facilitate the self-assembly of the metal nodes and organic linkers into a stable, often porous, three-dimensional structure. researchgate.net For instance, a general strategy for preparing various metal sulfide (B99878) composites involves the initial formation of a sulfonate-based MOF, where a ligand like 1,5-naphthalenedisulfonic acid is used as a precursor. nih.gov This highlights the versatility of sulfonate ligands in forming complex architectures with metals, including nickel.
The properties of the resulting hybrid material, such as pore size, surface area, and stability, can be precisely controlled by modifying the synthesis parameters, including the metal-to-ligand ratio, reaction temperature, and solvent choice. mdpi.com These tailored nickel sulfonate frameworks are investigated for a variety of applications, including gas storage, catalysis, and as electrode materials in energy storage devices. mdpi.comajol.info
Table 1: Examples of Hybrid Nickel-Containing Architectures Synthesis
| Precursors | Synthesis Method | Key Findings |
|---|---|---|
| Nickel chloride (NiCl₂·6H₂O), H₂bdt ligand | Hydrothermal | Optimized parameters (temperature, stirring) led to the formation of pure, nano-sized Ni-MOFs with a rectangular prism shape. mdpi.com |
| Nickel-based precursor, Organic linkers | Simplified Solvothermal | A streamlined solvothermal approach was effective for preparing MOFs, offering a pathway for potential large-scale production. researchgate.netajol.info |
| Metal ions (including Ni²⁺), 1,5-naphthalenedisulfonic acid | One-step pyrolysis of MOF precursor | A general strategy was developed to create metal sulfide nanoparticles embedded in doped carbon, starting from a sulfonate-based MOF. nih.gov |
Polymerization-Assisted Synthesis of Nickel-Containing Sulfonated Materials
Polymerization-assisted synthesis provides a powerful route to embedding this compound functionalities into a macromolecular matrix. This approach typically involves two main strategies: the sulfonation of a pre-formed polymer followed by ion exchange, or the polymerization of sulfonate-containing monomers.
In the first strategy, a polymer such as polystyrene is treated with a sulfonating agent to introduce sulfonic acid groups onto the polymer backbone. its.ac.id Common sulfonating agents include oleum (B3057394) or acetyl sulfonate. google.comresearchgate.net The degree of sulfonation, which dictates the density of functional groups, can be controlled by adjusting reaction conditions like temperature and time. its.ac.id Following sulfonation, the resulting poly(styrenesulfonic acid) can be neutralized or undergo ion exchange with a nickel(II) salt to produce the desired nickel-containing sulfonated polymer. A patented process describes reacting polystyrene with a sulfonating agent and then neutralizing the product with agents like slaked lime, with the clear implication that various metal salts can be produced. google.com
The second strategy involves the direct polymerization of monomers that already contain a sulfonate group, such as sodium styrenesulfonate. acs.org This method can produce well-defined polymers with a high and uniform density of sulfonate groups. To achieve particularly high levels of functionality, a protection-deprotection strategy can be employed. Here, the sulfonic acid group is protected (e.g., as an ester) before polymerization, and then deprotected and converted to the desired salt form after the polymer has been formed. acs.org These nickel-sulfonated polymers are of interest for applications such as polymer electrolyte membranes and conductive materials. researchgate.netresearchgate.net
Table 2: Polymerization-Assisted Synthesis of Sulfonated Materials
| Polymer System | Synthesis Strategy | Reaction Details | Outcome/Characterization |
|---|---|---|---|
| Polystyrene (from styrofoam) | Post-polymerization sulfonation | Sulfonating agent: Acetyl sulfonate; Temperature: 40°C; Time: 2 hours. its.ac.id | The presence of sulfonate groups was confirmed by FTIR, with the highest degree of sulfonation achieved at 40°C. its.ac.idresearchgate.net |
| Cross-linked Polystyrene | Post-polymerization sulfonation | Sulfonating agent: Oleum or liquid sulfur trioxide; Molar ratio of SO₃ to styrene (B11656) units: 0.8–1.3. google.com | Guarantees a sulfonation rate of over 80%; subsequent neutralization yields the polymer salt. google.com |
| Cross-linked Poly(styrenesulfonic acid) | Copolymerization with protected monomers | Monomers: Ester-protected styrenesulfonate and a divinyl cross-linker; followed by deprotection and protonation. acs.org | Achieved a very high mole fraction (≥90%) of styrenesulfonic acid units, leading to high conductivity. acs.org |
Mechanochemical Synthesis Approaches for Nickel Sulfonate Salts
Mechanochemistry is an emerging branch of solid-state chemistry that utilizes mechanical energy—typically from grinding, shearing, or milling—to induce chemical reactions. nih.gov This "green chemistry" approach often proceeds in the absence of solvents (neat grinding) or with only catalytic amounts of liquid (liquid-assisted grinding), reducing waste and simplifying product isolation. nih.gov It has proven effective for synthesizing various materials, including salts and co-crystals. rsc.org
The application of mechanochemistry to the synthesis of this compound involves the direct milling of solid precursors. For example, a nickel source such as nickel(II) carbonate or nickel(II) hydroxide can be co-milled in a high-energy ball mill with solid benzenesulfonic acid. The intense mechanical forces generated during milling break down the crystal lattices of the reactants, increase surface area, and provide the activation energy needed for the acid-base reaction to occur, forming the nickel sulfonate salt directly in the solid state.
While direct reports on the mechanochemical synthesis of simple this compound are not prevalent, the principles are well-established. The synthesis of other metal-organic systems, including MOFs, has been successfully demonstrated using ball milling. researchgate.net Furthermore, the "mechano-chemical activation" of industrial residues like nickel-cobalt (B8461503) tailings, where ball milling is a key step to induce chemical reactivity for creating cementing materials, showcases the power of this method in processing nickel-containing substances. researchgate.net This suggests that direct mechanochemical synthesis is a viable and environmentally friendly route for the preparation of nickel sulfonate salts.
Table 3: Mechanochemical Synthesis Approaches
| Method | Reactants | Conditions | Product/Observation |
|---|---|---|---|
| High-Energy Ball Milling | Triphenylphosphine, solid organic bromides | Solvent-free, ambient temperature. rsc.org | Direct, solvent-free formation of phosphonium (B103445) salts, demonstrating solid-state salt synthesis. rsc.org |
| Ball Milling | Copper(II) acetate, 1,3,5-benzenetricarboxylic acid | Neat or liquid-assisted grinding. | Demonstrated synthesis of MOF (HKUST-1), showing that complex hybrid architectures can be formed mechanochemically. researchgate.net |
| Mechanical Ball Milling | Nickel-cobalt tailings, CaO (alkali activator) | Combined mechanical and chemical activation. researchgate.net | The process improved the mechanical strength of the resulting materials through induced hydration and gel formation. researchgate.net |
Advanced Structural Elucidation and Coordination Chemistry of Benzenesulfonic Acid Nickel Salt
Ligand Field Theory and Electronic Structure Analysis of Nickel(II) Centers
The electronic structure of the nickel(II) ion in benzenesulfonic acid nickel salt can be effectively described using Ligand Field Theory (LFT). Nickel(II) possesses a d⁸ electron configuration. fiveable.mepearson.com In a coordination complex, the degeneracy of the five d-orbitals is lifted by the electrostatic field of the surrounding ligands. libretexts.org The nature and arrangement of these ligands determine the pattern of d-orbital splitting and, consequently, the electronic and magnetic properties of the complex. pearson.com
For a typical octahedral coordination geometry, which is common for Ni(II) complexes, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). wikipedia.org The energy separation between these levels is denoted as Δo (or 10Dq). The magnitude of this splitting is influenced by the strength of the ligands. In the case of this compound, the ligands are benzenesulfonate (B1194179) anions and likely water molecules in the hydrated form, [Ni(C₆H₅SO₃)₂(H₂O)₄]. The oxygen atoms of the sulfonate groups and water molecules act as the donor atoms.
Spectroscopic Characterization for Coordination Environment Determination
Spectroscopic techniques are indispensable for elucidating the coordination environment of the nickel(II) center in its benzenesulfonate salt.
FT-IR spectroscopy provides valuable information about the bonding within the benzenesulfonate ligand and its interaction with the nickel(II) ion. The characteristic vibrations of the sulfonate group (-SO₃⁻) are particularly diagnostic.
The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are sensitive to the coordination mode. In the free benzenesulfonate anion, these bands appear at specific frequencies. Upon coordination to the nickel ion, shifts in these frequencies are expected. The interaction with the metal center can alter the bond order and force constants of the S=O bonds. Additionally, the presence of coordinated water molecules is indicated by broad absorption bands in the 3000-3500 cm⁻¹ region, corresponding to O-H stretching vibrations. The metal-oxygen (Ni-O) stretching vibrations are typically observed at lower frequencies, often below 600 cm⁻¹.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in this compound |
| Asymmetric SO₃ Stretching | 1200 - 1140 | Shift upon coordination indicates bonding interaction. |
| Symmetric SO₃ Stretching | 1080 - 1030 | Frequency shift provides evidence of metal-ligand bond. |
| S-C Stretching | 780 - 740 | Confirms the integrity of the benzenesulfonate ligand. |
| Ni-O Stretching | 600 - 400 | Direct evidence of the nickel-oxygen bond. |
| O-H Stretching (coordinated H₂O) | 3500 - 3000 | Indicates the presence of water ligands in the coordination sphere. |
This table presents typical frequency ranges and their significance.
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of the Ni(II) center and inferring its coordination geometry. researchgate.net For octahedral Ni(II) complexes, three spin-allowed d-d transitions are typically observed. uobabylon.edu.iq These transitions arise from the promotion of an electron from the ³A₂g ground state to one of the three excited triplet states: ³T₂g, ³T₁g(F), and ³T₁g(P).
The energies of these transitions are directly related to the ligand field splitting parameter (Δo) and the Racah parameter (B), which quantifies interelectronic repulsion. The lowest energy transition corresponds to Δo. The color of the complex, typically green for hydrated Ni(II) salts, is a result of these electronic transitions in the visible region. youtube.com For instance, aqueous solutions of nickel(II) salts often exhibit absorption maxima around 400 nm, 720 nm, and sometimes a shoulder in the red region. cetjournal.itresearchgate.net
| Transition | Typical Wavelength Range (nm) | Color |
| ³A₂g → ³T₂g | 1200 - 800 | Near-IR |
| ³A₂g → ³T₁g(F) | 750 - 550 | Green-Yellow |
| ³A₂g → ³T₁g(P) | 450 - 380 | Blue-Violet |
This interactive table shows the typical electronic transitions for an octahedral Ni(II) complex.
XPS is a surface-sensitive technique that can be used to determine the elemental composition and oxidation states of the atoms in this compound. The binding energy of the Ni 2p core level electrons is characteristic of the oxidation state of nickel. For Ni(II) compounds, the Ni 2p₃/₂ peak typically appears in the range of 854-856 eV. surfacesciencewestern.comnortheastern.edu The presence of satellite peaks at higher binding energies is also a hallmark of the Ni(II) oxidation state and arises from shake-up processes. researchgate.net Analysis of the S 2p and O 1s spectra can provide further information about the chemical environment of the sulfur and oxygen atoms in the sulfonate ligand.
| Element | Core Level | Typical Binding Energy (eV) for Ni(II) Benzenesulfonate | Information Obtained |
| Nickel | Ni 2p₃/₂ | 854 - 856 | Confirms the +2 oxidation state of nickel. |
| Sulfur | S 2p | 168 - 170 | Indicates the +6 oxidation state of sulfur in the sulfonate group. |
| Oxygen | O 1s | ~532 | Corresponds to oxygen in the sulfonate group and coordinated water. |
| Carbon | C 1s | ~285 | Represents the carbon atoms of the benzene (B151609) ring. |
This interactive table summarizes the expected XPS data for this compound.
Solid-State Structural Analysis
X-ray Diffraction (XRD) for Crystallographic Data and Phase Identification
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline nature of this compound. Powder XRD patterns are used to identify the crystalline phases present in a bulk sample, confirming its purity and structure. mdpi.com For instance, the XRD patterns of nickel-containing compounds can be matched with reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase. researchgate.net
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction provides the most precise information on the molecular geometry and crystal packing of this compound. nih.govresearchgate.net While the specific crystal structure for Ni(C₆H₅SO₃)₂·6H₂O is not detailed in the provided search results, a closely related structure, hexaaqua-nickel(II) bis-[4-(2-hydroxy-benzyl-ideneamino)benzene-sulfonate], offers significant insights. nih.gov
In this analogue, the nickel(II) ion exists as a discrete hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, where the central nickel atom is octahedrally coordinated by six oxygen atoms from water molecules. nih.gov This is a common arrangement for hydrated nickel(II) salts. wikipedia.org The benzenesulfonate anions are not directly bonded to the nickel ion but are positioned in the crystal lattice to balance the charge and participate in an extensive hydrogen-bonding network. nih.gov The Ni-O bond lengths and the geometry around the nickel center can be determined with high precision. For example, in other six-coordinate nickel complexes, Ni-N/O bond distances are typically in the range of 2.0-2.2 Å. mdpi.com
The geometry of the benzenesulfonate anion itself is characterized by a tetrahedral arrangement around the sulfur atom and a planar phenyl ring. nih.gov Single-crystal studies of other benzenesulfonate salts reveal the specific bond angles and lengths of the sulfonate group and its orientation relative to the aromatic ring. researchgate.net
Table 1: Representative Crystallographic Data for a Hydrated Nickel(II) Benzenesulfonate Analogue Based on data for Hexaaqua-nickel(II) bis-[4-(2-hydroxy-benzyl-ideneamino)benzene-sulfonate] nih.gov
| Parameter | Value |
|---|---|
| Coordination Geometry | Octahedral [Ni(H₂O)₆]²⁺ |
| Coordinating Atoms | 6 x Oxygen (from water) |
| Nickel(II) Position | Center of symmetry |
| Anion | Benzenesulfonate derivative |
| Key Stabilizing Interaction | O-H···O hydrogen bonds |
Thermal Decomposition Pathways and Stability Profiling
The thermal stability and decomposition of this compound are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on the temperature ranges of decomposition, phase transitions, and the composition of the final residue.
Thermogravimetric Analysis (TGA) for Composition and Thermal Events
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For nickel(II) benzenesulfonate hexahydrate, the TGA curve is expected to show distinct mass loss steps. The analysis of similar hydrated nickel salts, such as nickel(II) sulfate (B86663) hexahydrate, provides a model for its decomposition. researchgate.net
The decomposition would likely proceed in two major stages:
Dehydration: An initial weight loss event would occur at lower temperatures (e.g., starting around 100 °C), corresponding to the removal of the six molecules of water of crystallization. mdpi.comresearchgate.nethoneywell.com This step would account for approximately 22.4% of the total mass of the hexahydrate.
Anion Decomposition: At significantly higher temperatures, the anhydrous nickel benzenesulfonate would decompose. This process involves the breakdown of the organic benzenesulfonate ligands. The final residue at the end of the analysis in an air atmosphere is typically nickel oxide (NiO). researchgate.netresearchgate.netlookchem.com
TGA is therefore a powerful tool for confirming the degree of hydration and the stoichiometry of the salt. rsc.org
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. When applied to nickel(II) benzenesulfonate hexahydrate, DSC can detect endothermic and exothermic events.
Expected thermal transitions include:
Endothermic Peaks: The dehydration process is an endothermic event, which would be visible as a broad peak in the DSC thermogram corresponding to the TGA weight loss region. The melting of the hydrate, if it occurs before decomposition, would also be an endothermic peak. avantorsciences.com
Exothermic Peaks: The oxidative decomposition of the benzenesulfonate anion at higher temperatures is typically an exothermic process. Sharp exothermic peaks often indicate the combustion of the organic components of the molecule. dtic.mil
By combining TGA and DSC, a complete thermal profile of the compound can be established, detailing its stability limits and the nature of its decomposition reactions. researchgate.net
Table 2: Predicted Thermal Decomposition Events for Nickel(II) Benzenesulfonate Hexahydrate Based on analogy with Nickel(II) Sulfate Hexahydrate wikipedia.orgresearchgate.net
| Temperature Range (approx.) | Technique | Event | Mass Loss (Predicted) | Resulting Product |
|---|---|---|---|---|
| ~100 - 250 °C | TGA/DSC | Endothermic Dehydration | ~22.4% | Ni(C₆H₅SO₃)₂ |
| > 400 °C | TGA/DSC | Exothermic Decomposition | ~62.1% | NiO (residue) |
Supramolecular Assembly and Crystal Engineering Principles in Nickel Benzenesulfonates
The solid-state structure of nickel benzenesulfonate is governed by principles of supramolecular chemistry and crystal engineering, which involve the study of intermolecular interactions. uiowa.edursc.orgtudelft.nl In the case of the hexahydrated salt, the crystal structure is not a simple arrangement of ions but a complex supramolecular assembly.
Based on the structure of the [Ni(H₂O)₆]²⁺ cation, the dominant interactions are extensive O-H···O hydrogen bonds. nih.gov The hydrogen atoms of the coordinated water molecules act as donors, while the oxygen atoms of the sulfonate groups (–SO₃⁻) on the benzenesulfonate anions act as powerful acceptors. This network of hydrogen bonds links the cations and anions into a stable, three-dimensional architecture. nih.govnih.gov
Other non-covalent interactions can also play a role in the crystal packing. These may include:
π-π Stacking: The aromatic benzene rings of the benzenesulfonate anions can stack on top of each other.
C-H···π Interactions: Hydrogen atoms from the benzene rings can interact with the π-electron system of adjacent rings. researchgate.net
Theoretical and Computational Chemistry for Mechanistic Insights
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structure and reactivity of this compound at an electronic level. researchgate.netnih.gov These methods can be used to:
Optimize Molecular Geometry: DFT calculations can predict the most stable arrangement of atoms, including bond lengths and angles for the [Ni(H₂O)₆]²⁺ cation and the benzenesulfonate anion. These calculated structures can be compared with experimental data from single-crystal XRD. researchgate.net
Analyze Electronic Structure: The nature of the chemical bonding can be investigated. For instance, studies on related systems have explored the interaction between nickel and sulfonate groups, determining that binding can occur through the sulfonate oxygens, forming a hexacoordinate Ni(I)-N/O complex in some biological systems. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the compound's reactivity and electronic properties. researchgate.net
Simulate Reaction Pathways: Computational methods can model the thermal decomposition process, calculating the activation energies for the dehydration and anion breakdown steps. This provides mechanistic insights that are difficult to obtain experimentally. rsc.org
Vibrational Analysis: Theoretical calculations can predict the infrared (IR) spectrum of the compound. Comparing the calculated spectrum with the experimental one helps to confirm the structure and assign vibrational modes. researchgate.net
These computational studies complement experimental findings, offering a deeper, molecular-level understanding of the coordination chemistry and stability of nickel benzenesulfonate. rsc.org
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic and geometric properties of molecules and materials. For this compound, DFT calculations provide critical insights into bond lengths, bond angles, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which dictate the compound's reactivity and stability.
Geometric Structure: While specific DFT studies exclusively on this compound are not abundant in the literature, its geometry can be reliably predicted by analyzing its constituent parts and analogous compounds. The geometry of the benzenesulfonate anion has been investigated through combined gas-phase electron diffraction and quantum chemical studies (at the B3LYP/cc-pVTZ level) on related molecules like para-methylbenzenesulfonic acid (4-MBSA) and meta-nitrobenzenesulfonic acid (3-NBSA). researchgate.net These studies reveal key structural parameters for the sulfonate group and the phenyl ring which are expected to be very similar in the nickel salt. researchgate.net
For the nickel cation, in an aqueous or hydrated solid state, it is most commonly found as the hexaaquanickel(II) complex, [Ni(H2O)₆]²⁺. Studies on isostructural compounds, such as hexaaquanickel(II) hydrogen ortho-sulfobenzoate, show the nickel atom in a slightly distorted octahedral environment formed by six water molecules. researchgate.net Therefore, the most probable structure of the hydrated salt is Ni(H₂O)₆₂. DFT calculations would optimize this geometry, confirming the octahedral coordination of the nickel ion and predicting the precise bond lengths and angles for both the cation complex and the benzenesulfonate counter-anions.
Table 1: Predicted Geometric Parameters for the Benzenesulfonate Anion Based on DFT and Gas-Phase Electron Diffraction Studies of Analogous Compounds.
Electronic Structure: The electronic properties of the nickel salt are determined by the interactions between the [Ni(H₂O)₆]²⁺ cation and the benzenesulfonate anions. DFT calculations are instrumental in understanding this relationship. Natural Bond Orbital (NBO) analysis, a common technique paired with DFT, can elucidate the nature of the bonding. In similar nickel(II) complexes, NBO analysis shows that the metal ion coordinates to ligands through electron donation from lone pairs on the ligand's oxygen or nitrogen atoms to the s and d orbitals of the metal ion. nih.gov In Ni(H₂O)₆₂, the primary interaction is ionic, but significant charge transfer occurs in the covalent bonds within the hexaaquanickel(II) cation.
Furthermore, DFT calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. In related nickel complexes, this gap can be influenced by the nature of the ligands. nih.gov For this compound, the HOMO is expected to be localized on the benzenesulfonate anions and the water ligands, while the LUMO would be centered on the nickel(II) ion.
Molecular Mechanics and Quantum Chemical Modeling
Beyond DFT, a range of computational methods, including molecular mechanics (MM) and other quantum chemical (QC) approaches, offer a multi-scale perspective on the structure and behavior of this compound.
Molecular Mechanics (MM): Molecular mechanics is a computational method that uses classical physics (force fields) to model the potential energy of a system. It is less computationally expensive than quantum methods, making it ideal for studying large systems, such as crystal lattices or solvated structures, and for simulating molecular dynamics. For this compound, MM could be used to:
Model the crystal packing of the solid salt, predicting lattice energies and preferred crystal habits.
Simulate the behavior of the salt in solution, examining how the ions are solvated by water molecules.
Explore the conformational flexibility of the benzenesulfonate anion, particularly the rotation around the C-S bond.
Quantum Chemical (QC) Modeling: Quantum chemical modeling encompasses a variety of methods, including semi-empirical methods and high-level ab initio calculations like Møller-Plesset perturbation theory (MP2). These methods provide a detailed electronic description of a molecule. Studies on substituted benzenesulfonic acids have employed QC methods like MP2/cc-pVTZ alongside DFT to achieve a high level of accuracy in structural determination. researchgate.net These quantum models have shown that substituted benzenesulfonic acids can exist as different conformers based on the orientation of the O-H bond, a phenomenon that highlights the subtlety of intramolecular forces. researchgate.net For the nickel salt, QC modeling can be used to refine the electronic structures calculated by DFT and to accurately compute interaction energies between the nickel-aqua complex and the sulfonate anions.
Table 2: Comparison of Computational Modeling Techniques for the Analysis of this compound.
Prediction of Coordination Preferences and Intermolecular Interactions
The solid-state structure and properties of this compound are governed by the coordination preferences of the nickel(II) ion and the network of intermolecular interactions.
Coordination Preferences: The nickel(II) ion, with its d⁸ electron configuration, typically favors an octahedral coordination geometry. In the presence of water, it readily forms the thermodynamically stable hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. researchgate.net Experimental evidence from closely related compounds, such as the nickel(II) salt of ortho-sulfobenzoic acid, strongly supports this preference. researchgate.net In that compound, the nickel atom is located at an inversion center and is coordinated by six water molecules in a slightly distorted octahedron. researchgate.net The organic anion does not directly coordinate to the metal center but instead acts as a counter-ion to balance the charge. researchgate.net It is therefore highly probable that this compound adopts a similar arrangement, with the benzenesulfonate anion (C₆H₅SO₃⁻) existing as a non-coordinating counter-ion in the crystal lattice.
Intermolecular Interactions: The supramolecular structure of the salt is dictated by a network of non-covalent interactions. The most significant of these are the hydrogen bonds between the cationic [Ni(H₂O)₆]²⁺ complex and the anionic benzenesulfonate groups.
Hydrogen Bonding: The primary interaction involves the hydrogen atoms of the coordinated water molecules acting as donors and the oxygen atoms of the sulfonate group (–SO₃⁻) acting as acceptors.
Supramolecular Assembly: This extensive hydrogen bonding links the oppositely charged ions into a well-defined, multi-dimensional architecture. In analogous structures, these interactions result in the formation of complex 2D-polymeric superstructures. researchgate.net
Table 3: Predicted Coordination and Interaction Profile for Hydrated this compound.
Catalytic Applications and Reaction Mechanisms Facilitated by Benzenesulfonic Acid Nickel Salt
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Nickel(II) salts, in general, are versatile precursors for a wide array of organic transformations, often involving the generation of a catalytically active Ni(0) or Ni(I) species in situ. researchgate.netyoutube.com
Nickel(II) compounds are widely applied as catalysts in organic synthesis. organic-chemistry.org The specific nickel salt used can be crucial, as the counter-anion affects the catalyst's properties. For instance, in the electrochemical oxidative esterification of thiols, different nickel salts showed markedly different activities; NiSO₄ was found to be inactive, while Ni(ClO₄)₂ provided the best results, highlighting the anion's significant role. nih.gov By extension, nickel(II) benzenesulfonate (B1194179) can serve as a source for the catalytically active nickel center. Its solubility in various organic solvents and the non-coordinating nature of the benzenesulfonate anion can be advantageous in numerous reaction types, from cross-couplings to oxidative transformations.
Nickel catalysis is particularly powerful for forming carbon-carbon and carbon-heteroatom bonds, often under conditions where palladium catalysts are less effective. researchgate.netsci-hub.se These reactions frequently involve the activation of otherwise inert bonds, such as C–S and C–H bonds. jepss.innih.govnih.gov
C-S Cross-Coupling: Nickel catalysts are effective in forming C–S bonds, which are crucial linkages in many pharmaceuticals and organic materials. Research has demonstrated nickel-catalyzed reductive amidation of aryl sulfonium (B1226848) salts, proceeding via C–S bond cleavage to form amides. nih.gov Photoredox nickel-catalyzed C-S cross-coupling has also been studied mechanistically, revealing a self-sustained Ni(I)/Ni(III) cycle. researchgate.net While these studies often use other nickel sources, they underscore the fundamental reactivity of nickel catalysts toward sulfur-containing functional groups.
C-H Activation: The direct functionalization of C–H bonds is a highly atom-economical strategy. mdpi.comnih.gov Nickel catalysts, often assisted by a directing group on the substrate, can facilitate the regioselective activation of C–H bonds for subsequent coupling. nih.gov For example, nickel-catalyzed C-H functionalization can be used to synthesize various nitrogen-containing heterocycles. nih.gov In many of these transformations, aryl sulfonates (such as tosylates or mesylates) are employed as robust and readily available electrophilic coupling partners, reacting after the nickel-mediated C-H activation step. rsc.orgnih.gov This demonstrates a synergistic relationship where a nickel catalyst activates a C-H bond, enabling it to couple with a sulfonate-containing molecule.
The general mechanism for a nickel-catalyzed cross-coupling reaction often involves the oxidative addition of an electrophile (like an aryl sulfonate) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. sci-hub.se
Nickel(II) complexes can catalyze a range of oxidative transformations, including the formation of esters from alcohols or aldehydes. escholarship.orgnih.gov These reactions often utilize an external oxidant and proceed under mild conditions.
One notable example is the electrochemical oxidative esterification of thiols with alcohols, which produces sulfinate esters. nih.gov In this process, a nickel catalyst facilitates the oxidation of the thiol. A study screening various nickel salts found that the choice of anion was critical to success, with Ni(ClO₄)₂ being the most effective. nih.gov
Another approach involves a bifunctional catalyst, such as nickel-exchanged 12-tungstophosphoric acid supported on zirconia, for the one-pot oxidative esterification of aldehydes and alcohols. escholarship.org This heterogeneous system achieved high conversion and selectivity without the need for a base. The proposed mechanism involves the activation of the aldehyde by the Lewis acidic nickel center, followed by nucleophilic attack from the alcohol and subsequent oxidation.
The table below summarizes the findings from a study on the nickel-catalyzed oxidative esterification of benzaldehyde, demonstrating the influence of various reaction parameters.
Table 1: Optimization of Reaction Conditions for Oxidative Esterification of Benzaldehyde Reaction: Benzaldehyde to Methyl Benzoate using a Ni-TPA/ZrO₂ catalyst and H₂O₂ as oxidant.
| Entry | Catalyst | Benzaldehyde:H₂O₂ (Molar Ratio) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:1 | 60 | 3 | 79.3 | 91.2 |
| 2 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:2 | 60 | 3 | 88.5 | 92.4 |
| 3 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:3 | 60 | 3 | 94.6 | 94.3 |
| 4 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:3 | 50 | 3 | 86.8 | 93.5 |
| 5 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:3 | 70 | 3 | 94.6 | 94.3 |
| 6 | Ni-TPA/ZrO₂ (0.04 M Ni) | 1:3 | 60 | 5 | 98.7 | 95.2 |
Data sourced from a study on nickel-exchanged supported 12-tungstophosphoric acid. escholarship.org
Based on a thorough review of the available literature, there are no prominent examples of stereoselective catalysis where chirality is induced by a benzenesulfonate ligand coordinated to nickel. Chiral induction in nickel catalysis is typically achieved using complex, specially designed chiral organic ligands such as bisoxazolines or phosphines. nih.govnih.gov Therefore, this subsection is omitted.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability. researchgate.net Carbon materials are excellent supports due to their high surface area, stability, and tunable surface chemistry. researchgate.net
The synthesis of nickel catalysts on carbon supports is a well-established and versatile method for creating robust heterogeneous catalysts. researchgate.netcore.ac.uk A common technique is impregnation, where a carbon support, such as activated carbon, is treated with a solution of a soluble nickel salt (e.g., nickel chloride or nickel nitrate). researchgate.netmdpi.com This is followed by a drying and a reduction step, often under a hydrogen atmosphere or with a chemical reducing agent like hydrazine (B178648) at elevated temperatures, to produce metallic nickel nanoparticles dispersed on the carbon surface. researchgate.netmdpi.com
An alternative approach involves the carbonization of a nickel-loaded ion-exchange resin. patsnap.com For example, a styrene-based resin containing iminodiacetate (B1231623) functional groups can be saturated with nickel ions and then pyrolyzed. This process simultaneously forms carbon microspheres and metallic nickel nanoparticles, creating an integrated catalytic material. patsnap.com These Ni-NP/C catalysts have proven effective in reactions like the reduction of 4-nitrophenol. patsnap.com
These carbon-supported nickel catalysts are highly effective in transformations involving sulfonate compounds. For instance, a carbon-coated nickel nanoparticle catalyst has been successfully applied to the hydrogenation of sodium m-nitrobenzenesulfonate (B8546208) to produce m-aminobenzenesulfonic acid, demonstrating high conversion and selectivity.
The table below presents results from the catalytic hydrogenation of sodium m-nitrobenzenesulfonate using such a catalyst.
Table 2: Catalytic Hydrogenation of Sodium m-nitrobenzenesulfonate Reaction conditions: 1.0g p-chloronitrobenzene, 0.05g catalyst, 25mL methanol, 100°C, 1.0 MPa H₂, 40 min.
| Catalyst | Conversion of p-chloronitrobenzene (%) | Selectivity for p-chloroaniline (%) |
| Embodiment 1 Catalyst | 100 | 99.9 |
| Embodiment 2 Catalyst | 100 | 99.9 |
| Embodiment 3 Catalyst | 100 | 99.9 |
| Comparative Catalyst 1 | 85.3 | 99.8 |
| Comparative Catalyst 2 | 65.7 | 99.7 |
Data sourced from a study on carbon material coated nickel nanoparticle catalysts. Note: The study uses p-chloronitrobenzene as a model substrate to test catalyst activity under similar conditions.
Hydrogenation Reactions (e.g., Electrocatalytic Hydrogenation)
Nickel-based catalysts are widely recognized for their efficacy in hydrogenation reactions, which involve the addition of hydrogen across unsaturated bonds. mdpi.com While specific studies focusing exclusively on benzenesulfonic acid nickel salt for electrocatalytic hydrogenation are not extensively detailed in the provided results, the broader context of nickel catalysis suggests its potential in such applications. Nickel catalysts, in general, are used in the hydrogenation of various functional groups, including the reduction of benzene (B151609) to cyclohexane (B81311) and the conversion of ketones to alcohols. mdpi.comresearchgate.netresearchgate.net
Electrocatalytic hydrogenation using nickel hydrides represents a sustainable approach for the transformation of unsaturated bonds. nih.gov A significant challenge in this area is the competition with the hydrogen evolution reaction (HER). nih.gov Research has focused on designing bifunctional ligands to promote the formation of nickel hydride (Ni-H) species, thereby enhancing the selectivity of hydrogenation for a range of substrates like alkynes, alkenes, and aldehydes. nih.gov The choice of proton source in these systems can also be used to control the selectivity of reactions such as olefin isomerization. nih.gov
The table below summarizes the types of hydrogenation reactions where nickel catalysts are typically employed.
Table 1: Examples of Nickel-Catalyzed Hydrogenation Reactions
| Reactant | Product | Catalyst Type | Reference |
|---|---|---|---|
| Benzene | Cyclohexane | Raney®-nickel | mdpi.comresearchgate.net |
| Acetophenone | 1-Phenylethanol | Urushibara Ni | researchgate.net |
| Unsaturated Nitrile-Esters | Amino-Esters | Raney®-nickel | mdpi.com |
Surface-Active Site Analysis and Catalyst Deactivation Studies
Understanding the surface of a catalyst is crucial for optimizing its performance. For nickel catalysts, techniques such as BET surface area analysis, X-ray diffraction (XRD), scanning electron microscopy (SEM), and temperature-programmed reduction/desorption (TPR/TPD) are employed to characterize their structural and surface properties. rsc.org These analyses reveal information about crystalline morphology, surface area, and the nature of adsorbed species, which in turn relate to the catalyst's activity. rsc.org For instance, studies on bulk nickel catalysts have shown that those with well-crystallized, larger octahedral structures exhibit higher turnover frequencies (TOF) in hydrodechlorination reactions. rsc.org
Catalyst deactivation is an inevitable issue in many industrial processes and can occur through several mechanisms, including poisoning, fouling, thermal degradation, and sintering. scispace.com For nickel catalysts, poisoning by sulfur-containing compounds is a common problem in reactions like hydrogenation and steam reforming. scispace.com Sintering, the agglomeration of catalyst particles at high temperatures, leads to a loss of active surface area and is another significant deactivation pathway for nickel catalysts. Reductive elimination of acyl intermediates has also been identified as an irreversible decomposition pathway in certain nickel-catalyzed polymerizations. acs.org
Strategies to mitigate deactivation include the addition of promoters like molybdenum, which can improve sulfur resistance. scispace.com Understanding the specific deactivation mechanism is key to designing more robust catalysts and developing effective regeneration procedures.
Mechanistic Investigations of Catalytic Cycles
The catalytic activity of nickel complexes is intrinsically linked to the accessibility of multiple oxidation states, which allows for diverse reaction pathways. nih.gov
Nickel catalysis is characterized by the involvement of various oxidation states, most commonly ranging from Ni(0) to Ni(IV). nih.govrsc.orgnih.gov Unlike palladium, which predominantly cycles between Pd(0) and Pd(II), nickel's facile access to Ni(I) and Ni(III) states opens up radical-based mechanisms alongside the more common polar pathways. nih.gov
Ni(0)/Ni(II) Cycles: These are widespread in nickel catalysis and involve a two-electron pathway. squarespace.com The cycle typically begins with the oxidative addition of a substrate to a Ni(0) species, forming a Ni(II) intermediate, followed by further reaction steps and eventual reductive elimination to regenerate the Ni(0) catalyst. nih.gov
Ni(I)/Ni(III) Cycles: These cycles are also common and often proceed through radical intermediates. nih.govsquarespace.com They can be initiated from a Ni(I) species, which undergoes oxidative addition to form a Ni(III) intermediate, followed by reductive elimination. nih.gov In some cross-coupling reactions, a Ni(I)/Ni(III) pathway has been shown to be kinetically feasible and responsible for the observed selectivity. nih.govresearchgate.net
Complex Cycles (e.g., Ni(0)/Ni(II)/Ni(III)): Some reactions, like certain photoredox amidations, have been shown to operate through a more complex Ni(0)/Ni(II)/Ni(III) cycle. nih.gov In such cases, a Ni(0) species initiates the cycle, is oxidized to Ni(II), and then further to Ni(III) before reductive elimination occurs. nih.gov
The specific catalytic cycle at play is highly dependent on the ligands, substrates, and reaction conditions. nih.gov The flexibility of nickel's oxidation state is a key reason for its broad utility in catalysis. mines.edu
Ligand exchange is a fundamental step in many catalytic cycles, where a ligand coordinated to the metal center is replaced by another molecule from the solution. libretexts.orgmcmaster.ca The mechanism of this exchange can be dissociative (where a ligand leaves first, forming an intermediate), associative (where the incoming ligand binds first), or an interchange mechanism (a concerted process). libretexts.org For Ni(II) ions, substitution reactions are often reported to proceed through a dissociative mechanism. researchgate.net
In the context of nickel-catalyzed reactions, identifying the RDS is crucial for optimizing catalyst performance. For instance, in the hydrogenation of benzene on a nickel-silica catalyst, several mechanisms were tested, with one of the most suitable models assuming that all hydrogen addition steps have the same rate constant. teledos.gr In other systems, such as Ni-catalyzed cross-electrophile coupling, the reduction of Ni(II) by a reducing agent like zinc was identified as the turnover-limiting step. nih.gov For the sulfonation of benzene, the addition of the electrophile to the benzene ring to form the arenium ion is considered the rate-determining step. chegg.com
The "Energy Span Model" is a theoretical approach used to calculate the turnover frequency (TOF) of a catalytic cycle, providing a quantitative measure of catalyst efficiency that can be compared with experimental data. chemrxiv.org
Catalyst Reusability and Regeneration Strategies
The ability to reuse and regenerate a catalyst is critical for the economic and environmental sustainability of a chemical process. For nickel catalysts like Raney®-nickel, deactivation can be rapid, necessitating effective regeneration protocols. mdpi.com
Several methods for catalyst regeneration have been explored:
Solvent Washing: This simple method can sometimes remove adsorbed impurities that foul the catalyst surface. mdpi.com
Treatment with Alkaline Solutions: Treating a deactivated Raney®-nickel catalyst with a non-oxidizing, aqueous alkaline solution (e.g., NaOH) at elevated temperatures can restore its activity. google.com
Treatment under Hydrogen: For Raney®-nickel catalysts used in hydrogenation, in-situ regeneration under hydrogen pressure at elevated temperatures (e.g., 30 bar H₂, 150 °C) has been shown to lead to complete recovery of catalytic activity. mdpi.com
Sonication: Regeneration under sonication in a dilute alkaline solution has also shown promising results for recovering catalyst activity. mdpi.com
The choice of regeneration strategy depends on the nature of the deactivation process. For instance, if deactivation is due to the loss of weakly adsorbed hydrogen, which is crucial for the reaction, treatment under a hydrogen atmosphere can replenish these active species. mdpi.com The repeatability of the catalytic process after regeneration is a key metric, with studies showing good consistency in performance after successful reactivation. mdpi.com
Electrochemical and Materials Science Applications of Benzenesulfonic Acid Nickel Salt
Electrodeposition and Surface Modification
The electrochemical deposition of metals and the modification of electrode surfaces are critical for numerous industrial applications. Benzenesulfonic acid nickel salt and its related compounds have been investigated for their ability to influence the quality and functionality of electrodeposited nickel coatings and to create novel electrode surfaces with enhanced catalytic properties.
Role in Electroplating Processes for Nickel Deposition
In the realm of nickel electroplating, achieving a bright, level, and low-stress deposit is paramount for both decorative and functional purposes. Benzenesulfonic acid and its salts, including the nickel salt, are utilized as additives in nickel electroplating baths to control the characteristics of the deposited nickel layer. These compounds are often categorized as carrier brighteners. wikipedia.orgchinesechemsoc.org
The primary function of benzenesulfonate (B1194179) in a plating bath is to promote a fine-grained crystal structure in the nickel deposit, which contributes to a brighter appearance. wikipedia.orgchinesechemsoc.org The presence of the benzenesulfonate anion at the cathode surface during electrodeposition influences the nucleation and growth of nickel crystals. For instance, the addition of sodium benzenesulfonate to a Watts nickel plating bath has been shown to increase the current density range over which a bright deposit can be formed. google.com
Furthermore, benzenesulfonic acid derivatives can act as stress-reducing agents in the nickel deposit. Internal stress in electroplated layers can lead to cracking, peeling, and a reduction in fatigue life. The incorporation of certain organic molecules from the plating bath into the deposit can alter its mechanical properties. For example, meta-sulfobenzoic acid, a related compound, has been shown to change the stress in a nickel deposit from tensile to slightly compressive, which is often desirable in engineering applications. google.com The nickel salt of benzenesulfonic acid is a preferred form for addition to plating baths, as it does not introduce foreign metal cations and avoids significant pH drops. google.com
The table below summarizes the typical composition of a Watts nickel plating bath, where benzenesulfonic acid or its salts might be used as an additive.
| Component | Concentration Range | Purpose |
| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 200-300 g/L | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 30-60 g/L | Improves anode dissolution and conductivity |
| Boric Acid (H₃BO₃) | 30-50 g/L | Buffering agent to maintain pH |
| This compound | 0.1-10 g/L | Brightener and stress reducer |
| This table is illustrative and specific concentrations can vary based on the desired properties of the nickel deposit. |
Fabrication of Modified Electrodes for Electrocatalytic Functions
The modification of electrode surfaces is a key strategy for enhancing their catalytic activity towards specific chemical reactions. While direct studies on the use of this compound for fabricating modified electrodes are not abundant, the principles of its components' behavior at electrode surfaces suggest potential applications. The aromatic ring of the benzenesulfonate anion can influence mass transport from the electrolyte to the electrode, thereby altering electrodeposition kinetics. mdpi.com
The sulfonate group (-SO₃H) is known to be a functional group that can be introduced into various materials to enhance their properties. For example, in the context of polymer electrolyte membranes for fuel cells, sulfonation is a common method to introduce proton conductivity. While not a direct application of this compound, it highlights the electrochemical functionality of the sulfonate group.
In the electrodeposition of cobalt-nickel alloys, sodium benzenesulfonate has been used as an organic additive. mdpi.com The lone electron pairs from the oxygen atoms of the sulfonate group can adsorb onto the cathode surface, leading to a more controlled deposition process and the formation of well-ordered crystalline networks. mdpi.com This results in fine-grained coatings with reduced surface roughness. mdpi.com It is plausible that this compound could be used in a similar fashion to create nickel-based electrodes with tailored nanostructures and potentially enhanced electrocatalytic activity for reactions such as the hydrogen evolution reaction. The ability of ligands to reorganize the electric double layer can dominate electrocatalysis, sometimes in counterintuitive ways based on their electronic effects alone. nih.gov
Energy Storage Systems
The development of advanced energy storage systems, particularly lithium-ion batteries, is a major focus of current research. The performance of these batteries is heavily dependent on the properties of their components, including the cathode materials and the electrolyte. This compound and related compounds are being explored as potential materials to enhance the performance and stability of these systems.
Incorporation into Lithium-Ion Battery Cathode Materials
Nickel-rich layered oxides, such as LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM), are promising cathode materials for high-energy-density lithium-ion batteries. However, they often suffer from issues like structural instability and capacity fading during cycling. elsevierpure.compreprints.org Researchers are exploring various strategies to address these challenges, including the use of additives and modifications to the cathode material itself.
While direct incorporation of this compound into the bulk structure of cathode materials is not a widely reported strategy, the use of sulfonate-based compounds in the battery ecosystem is gaining traction. For instance, metal-organic frameworks (MOFs) derived from sulfonate-based ligands are being investigated as precursors for battery materials. nih.gov A general strategy has been developed for the preparation of metal sulfide (B99878) nanoparticles (including nickel sulfide) immobilized in nitrogen and sulfur co-doped carbon by pyrolyzing a MOF with a sulfonate-based organic ligand. nih.gov These composite materials have shown excellent long-term cycling stability as anode materials in lithium-ion and sodium-ion batteries. nih.gov
Furthermore, a patent describes a battery electrolyte that includes dodecylbenzenesulfonate with various metal cations, one of which is nickel. google.com This suggests that nickel sulfonates could be a component of the electrolyte, which interacts with the cathode material. Another patent details a benzenesulfonate compound as an electrolyte additive to improve the electrochemical performance of high-voltage lithium cobalt oxide batteries. google.com These findings point towards the potential for benzenesulfonate-containing compounds to play a role at the cathode-electrolyte interface, even if not directly incorporated into the cathode's crystal lattice.
Doping Strategies for Enhanced Electrochemical Performance and Structural Stability
Doping nickel-rich cathodes with various elements is a common strategy to improve their electrochemical performance and structural stability. chinesechemsoc.orgelsevierpure.compreprints.org Doping can help to suppress detrimental phase transitions, reduce cation mixing (where Li⁺ and Ni²⁺ ions exchange sites), and enhance ionic and electronic conductivity. preprints.org
Although there is no direct research found on using this compound as a dopant for cathode materials, the fundamental principles of doping can be considered. Doping typically involves introducing foreign ions into the crystal lattice of the cathode material. The ionic radius of the dopant plays a crucial role in its effect on the crystal structure. A potential, albeit speculative, role for a compound like this compound in a synthesis process could be as a source of nickel ions and potentially as a surface-modifying agent due to the presence of the benzenesulfonate group.
The table below outlines some common dopants for nickel-rich cathodes and their reported effects, providing a context for the goals of such strategies.
| Dopant Element | Reported Effects |
| Aluminum (Al) | Improves thermal stability and suppresses phase transitions. preprints.org |
| Zirconium (Zr) | Enhances structural stability and cycling performance. preprints.org |
| Titanium (Ti) | Improves rate capability and cycling stability. preprints.org |
| Magnesium (Mg) | Reduces cation mixing and improves structural stability. preprints.org |
| This table provides examples of common doping strategies for nickel-rich cathodes. |
The benzenesulfonate group, being relatively large, is unlikely to be incorporated into the bulk crystal structure of the cathode material during conventional synthesis methods. However, its presence during synthesis could influence particle morphology and surface chemistry, which in turn affects electrochemical performance.
Investigation of Ion Transport and Charge Transfer Processes
The efficiency of a lithium-ion battery is intrinsically linked to the kinetics of lithium ion transport within the electrolyte and the solid-state cathode material, as well as the charge transfer processes occurring at the electrode-electrolyte interface. The composition of the electrolyte, including the type of salt and the presence of additives, can significantly impact these processes. nih.gov
The use of benzenesulfonate derivatives as electrolyte additives can influence the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. A stable and ionically conductive interphase is crucial for long-term cycling stability. For example, phenyl vinyl sulfonate has been investigated as an electrolyte additive that can be reduced to form a stable SEI layer, leading to improved capacity retention. mdpi.com Similarly, ammonium (B1175870) benzenesulfonate has been proposed as an additive in lithium-sulfur batteries to alleviate the passivation of the electrode surfaces by insoluble lithium sulfides. nih.gov
While specific studies on the impact of this compound on ion transport and charge transfer are limited, it is known that the charge-transfer states of nickel(II) complexes can be long-lived, which can facilitate electron transfer processes. nih.gov The presence of benzenesulfonate anions in the electrolyte could influence the solvation shell of the lithium ions, thereby affecting their mobility. Furthermore, the interaction of the sulfonate group with the cathode surface could modify the CEI, potentially reducing charge transfer resistance and suppressing side reactions between the electrolyte and the highly reactive nickel species in charged nickel-rich cathodes.
Polymer Composites and Functional Films
The incorporation of this compound and related nickel compounds into polymeric materials has opened new avenues for creating advanced composites and functional films with tailored properties. These materials find applications in diverse fields, leveraging the unique characteristics imparted by the nickel salt.
Integration within Polymeric Matrices for Enhanced Properties
This compound and similar nickel-containing compounds can be integrated into various polymer matrices to create composites with enhanced physical and chemical properties. The method of integration and the specific interactions between the nickel salt and the polymer are crucial in determining the final characteristics of the composite material.
One approach involves the use of nickel nanoparticles as fillers within a polymer matrix. banglajol.info The electrical and magnetic properties of the resulting composite are highly dependent on the morphology and shape of these nickel nanoparticles. banglajol.info To achieve a uniform dispersion and prevent agglomeration of nanoparticles, which can be a challenge due to their high surface area, surface modification is often employed. acs.org This modification improves the interfacial interactions between the inorganic particles and the polymer matrix. acs.org For instance, nickel nanoparticles have been successfully encapsulated in a polymer-derived carbon shell, leading to uniform particle distribution and enhanced performance in applications like urea (B33335) electro-oxidation. rsc.org
In a more direct application of sulfonate chemistry, composites have been prepared from nickel(II) ions and polystyrene sulfonate (PSS). scispace.com The interactions between the nickel(II) complexes and the sulfonate groups of the polymer were established using spectroscopic techniques. scispace.com This approach highlights the potential for creating ion-containing polymers where the metal salt is an integral part of the polymer structure, rather than just a filler. Such materials, known as ionomers, can exhibit unique mechanical and thermal properties.
The enhancement of properties can be substantial. For example, reinforcing an epoxy resin with a combination of fibrillated cellulose (B213188) and a nickel-titanium (NiTi) alloy significantly improved mechanical performance. nih.gov In one study, the yield strength, modulus of elasticity, hardness, and impact energy of an epoxy composite increased by 168.2%, 290%, 33.3%, and 114.3%, respectively, with the inclusion of 5% fibrillated cellulose and 3% NiTi. nih.gov While not this compound, this demonstrates the principle of using nickel-containing additives to boost the mechanical properties of polymers.
Table 1: Enhancement of Epoxy Resin Properties with Fillers
This table is interactive. Click on the headers to sort the data.
| Property | Pure Epoxy Resin | Epoxy + 5% FC + 3% NiTi | Percentage Increase (%) |
|---|---|---|---|
| Yield Strength | Base Value | Increased | 168.2 |
| Modulus of Elasticity | Base Value | Increased | 290.0 |
| Hardness | Base Value | Increased | 33.3 |
| Impact Energy | Base Value | Increased | 114.3 |
Data derived from a study on fibrillated cellulose (FC) and nickel-titanium (NiTi) alloy in epoxy composites. nih.gov
Development of Nickel Sulfonate-Based Functional Films and Coatings
Functional films and coatings are thin layers of material applied to a surface to add a new function, such as antimicrobial activity, improved barrier properties, or thermal insulation. nih.govscispace.com this compound and related compounds can be key components in the formulation of such functional materials.
The development of these films often involves biopolymers like starch, chitosan, or proteins, which can act as a matrix to carry active compounds. nih.govscispace.com For instance, multifunctional coatings have been created using a polylactic acid (PLA) matrix containing silver nanoparticles (AgNPs) on a nickel-titanium alloy surface. nih.govscienceopen.com These coatings were designed to provide both thermal insulation and antibacterial properties, while also reducing the release of nickel ions from the alloy. nih.govscienceopen.com The incorporation of AgNPs conferred excellent antibacterial activity against pathogens like Staphylococcus aureus. nih.gov
In the context of nickel sulfonates, the sulfonic acid groups can play a crucial role. Polymers with a high density of sulfonic acid groups are investigated for applications such as proton exchange membranes in fuel cells due to their high conductivity. acs.org By creating a cross-linked polymer from a styrenesulfonate ester monomer and later deprotecting it, researchers have synthesized membranes with extremely high proton conductivity. acs.org This principle could be applied to create functional films where the nickel salt of a sulfonated polymer provides specific catalytic or conductive properties.
The functionality of these films is directly related to their composition and structure. For example, adding phenolic compounds to starch-based films can improve their antioxidant and antimicrobial properties, extending the shelf life of packaged foods. nih.gov Similarly, a coating containing this compound could be designed to release nickel ions in a controlled manner for antimicrobial or catalytic purposes, or the sulfonate groups could be used to modulate the film's interaction with moisture and other environmental factors.
Morphological Characterization of Composites (e.g., SEM/TEM for Nanobelts, Nanoparticles)
The morphology of the composite material at the micro- and nanoscale is critical to its performance. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing these structures. researchgate.net
Researchers use SEM and TEM to visualize the size, shape, and distribution of nanoparticles within the polymer matrix. researchgate.netresearchgate.net Studies on nickel-based nanocomposites have revealed a variety of morphologies, including nanospheres, hollow spheres, nanorods, and nanobelts. banglajol.info The specific morphology is often controlled by the synthesis parameters. For example, the use of certain organic modifiers can lead to the formation of urchin-like nanobelts due to steric hindrance effects. mdpi.com
Key Morphologies of Nickel Nanoparticles in Composites:
Nanoparticles: Fine particles with diameters as small as 10 nm have been observed using TEM. banglajol.info
Nanobelts: Urchin-like nanobelts can be formed, with their structure influenced by factors like steric hindrance during synthesis. mdpi.com
Core-Shell Structures: Encapsulation of nickel nanoparticles within a carbon or polymer shell is a common strategy to improve stability and distribution. rsc.org TEM analysis can confirm the core-shell structure. acs.org
Nanowires: The application of a magnetic field during synthesis can promote the formation of nickel nanowires. mdpi.com
In one study, TEM analysis of Fe3O4@SiO2 nanoparticles modified with an organic layer containing nickel(II) showed a particle size of about 20 nm in diameter. acs.org SEM, coupled with Energy-Dispersive X-ray (EDX) analysis, can further confirm the elemental composition of the observed structures, verifying the presence of nickel within the composite. acs.org The morphological characterization of nanocomposites prepared with natural rubber and ferroelectric nanoparticles showed that factors like encapsulation and the uniformity of nanoparticle distribution within the rubber matrix could be investigated. researchgate.net
Table 2: Morphological Characterization Techniques and Findings
This table is interactive. Click on the headers to sort the data.
| Technique | Subject of Analysis | Key Findings | Reference |
|---|---|---|---|
| TEM | Ni particles synthesized with SDS surfactant | Revealed particles as fine as 10 nm in diameter. | banglajol.info |
| TEM | Fe3O4@SiO2–EDTA–Ni(II) NPs | Showed a core-shell structure with a particle size of ~20 nm. | acs.org |
| SEM/EDX | Fe3O4@SiO2–EDTA–Ni(II) catalyst | Confirmed the presence of Fe, Si, C, N, O, and Ni. | acs.org |
| SEM | Epoxy composites with FC and NiTi | Analyzed the morphological properties of the reinforced resin. | nih.gov |
| TEM/AFM | Natural rubber with KSN nanoparticles | Investigated encapsulation and uniformity of nanoparticle distribution. | researchgate.net |
Interfacial Interactions in Hybrid Materials
Surface modification of the inorganic particles is a key strategy to improve these interactions. acs.org Stabilizing agents, ranging from small organic molecules to polymers, are used to prevent agglomeration and control the surface properties of the nanoparticles. mdpi.com These agents work through mechanisms like steric hindrance and electrostatic forces to maintain particle dispersion and stability. mdpi.com
In composites involving sulfonated polymers, such as nickel(II) polystyrene sulfonate, the interactions are ionic in nature. scispace.com The electrostatic forces between the positively charged nickel ions (Ni²⁺) and the negatively charged sulfonate groups (-SO₃⁻) on the polymer chains create strong physical cross-links. These ionic interactions significantly influence the material's properties.
The nature of the solvent and the presence of other molecules can also affect these interactions. For example, in aqueous solutions, polymers and surfactants can interact to form mixed systems that are utilized in various applications. banglajol.info The study of these interactions is crucial for controlling the synthesis and final structure of the composite material. For instance, the synthesis of nickel nanoparticles can be performed in the presence of an anionic surfactant like sodium dodecyl sulfate (SDS) and a nonionic polymer like polyvinylpyrrolidone (B124986) (PVP) to control particle size and reaction rate. banglajol.info
Analytical Chemistry Perspectives and Method Development
Role of Benzenesulfonic Acid Nickel Salt as a Reagent in Analytical Chemistry
This compound's role in analytical chemistry is primarily as a source of nickel (II) ions and benzenesulfonate (B1194179) anions. While not a common named reagent, its properties allow for potential applications. For instance, nickel salts are utilized in the sealing step for anodized aluminum alloys, and analytical techniques like Energy Dispersive X-ray Spectroscopy (EDS) can be employed to confirm the presence of nickel, indicating the type of sealant used. theaic.org
In broader contexts, sulfonic acids are often used as counter-ions in the pharmaceutical industry. waters.com The benzenesulfonate portion of the salt can be used in methods where a moderately hydrophobic counterion is required. The nickel ions can participate in complexometric titrations. For example, in alkaline solutions, nickel forms a stable complex with EDTA, which can be used for its quantification with an appropriate indicator. shuobaocn.com Therefore, this compound could serve as a standard or a titrant in specific complexometric analyses for nickel.
Development of New Analytical Methods for Detecting and Quantifying Related Species
The detection and quantification of species related to this compound, namely the benzenesulfonate anion and the nickel cation, are crucial for quality control and impurity monitoring. Various analytical methods have been developed for this purpose.
For the benzenesulfonate anion, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques. Benzenesulfonic acid is a strong acid that fully dissociates in water, making it suitable for anion-exchange chromatography. thermofisher.com A robust method for separating benzenesulfonic acid involves a mixed-mode approach using a reversed-phase anion- and cation-exchange column, where retention is controlled by the mobile phase's pH, ion concentration, and acetonitrile (B52724) content. helixchrom.com Ultra-Performance Liquid Chromatography (UPLC) combined with Photodiode Array (PDA) and mass spectrometry (MS) detection offers a high-resolution and high-throughput analysis for benzenesulfonic acid and its esters, which are potential genotoxic impurities. waters.com This UPLC/UV-MS approach can reduce analysis times significantly from 30 minutes to under 5 minutes. waters.com
For the nickel cation, complexometric titration with Ethylenediaminetetraacetic acid (EDTA) is a standard method. In an alkaline solution (pH 10), nickel ions form a stable complex with EDTA. The endpoint of the titration can be visualized using an indicator like ammonium (B1175870) ureamate, which changes color from orange to purple upon complexation of all nickel ions. shuobaocn.com
Below is a table summarizing exemplary conditions for the chromatographic analysis of the benzenesulfonate anion.
| Technique | Column | Mobile Phase / Eluent | Detection | Analyte |
|---|---|---|---|---|
| Ion Chromatography (IC) | Dionex™ IonPac™ AS18 Analytical (2 × 250 mm) | 60 mM Potassium Hydroxide (B78521) (KOH) | Suppressed Conductivity | Benzenesulfonate |
| Mixed-Mode HPLC | Amaze TR Anion/Cation-Exchange | Gradient of Acetonitrile and Ammonium Phosphate Buffer | UV (205 nm) | Benzenesulfonic Acid |
| UPLC | ACQUITY UPLC® with PDA and SQ Mass Detector | Gradient suitable for separating alkyl esters | UV (220 nm) & ESI+ SIR Mode | Benzenesulfonic Acid and its esters |
Advanced Characterization Techniques for Material Composition and Morphology
Advanced microscopy and spectroscopy techniques are essential for characterizing materials containing nickel salts, such as coatings, composites, and nanoparticles. These methods provide detailed information on elemental composition, surface features, and internal structure.
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The technique identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when a focused electron beam interacts with the specimen. theaic.orgresearchgate.net
In the context of nickel-containing materials, EDS is routinely used to confirm the presence and distribution of nickel and other elements. For example, in the analysis of NiB-TiC composites, EDS analysis confirmed the elemental makeup, showing percentages of Ni, Ti, B, C, and O. researchgate.net Similarly, for electroless nickel-phosphorus coatings, EDS is used to determine the phosphorus and nickel content, which is crucial as the properties of the coating are composition-dependent. nmfrc.orgustb.edu.cn The technique is also capable of detecting elements like oxygen and carbon, which can indicate the presence of oxides or carbides in a coating. researchgate.net
The following table presents sample EDS results for different nickel-containing materials.
| Material | Detected Elements and % Composition (Example) | Reference |
|---|---|---|
| NiB-TiC Composite | Ni (66.31%), Ti (5.57%), B (6.68%), C (10.43%), O (11%) | researchgate.net |
| Electroless Ni-P Coating | Qualitative and quantitative analysis of Nickel (Ni) and Phosphorus (P) | nmfrc.orgustb.edu.cn |
| Zr-Ni Thin Film | Profile showing peaks for Zirconium (Zr) and Nickel (Ni) | globalsino.com |
| Fe3O4@SiO2–EDTA–Ni(II) NPs | Spectrum confirming the presence of Fe, Si, O, N, and Ni | acs.org |
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography of materials at high magnification. It produces images by scanning the surface with a focused beam of electrons and detecting the signals from the interaction of the electrons with the sample.
SEM analysis of nickel coatings reveals detailed information about their microstructure. For instance, low-phosphorus electroless nickel coatings exhibit a rounded-mound or nodular structure. nmfrc.org In contrast, pure nickel coatings deposited from a Watts bath can show a regular pyramidal structure. researchgate.net The morphology can be significantly influenced by deposition parameters, such as the stirring rate during electrodeposition; an increased stirring rate can lead to a more homogeneous surface with finer crystallites. researchgate.net SEM is also invaluable for observing the effects of corrosion, such as after a salt spray test, where changes in the surface morphology can be clearly documented. ustb.edu.cn When nanoparticles are incorporated into a nickel matrix, SEM can show how these particles are distributed and how they alter the grain structure of the coating. researchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of the internal structure and crystallographic properties of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through.
TEM is indispensable for characterizing nickel nanoparticles and nanostructures. It can reveal the size, shape, and dispersion of nanoparticles. For example, TEM images have been used to confirm the formation of spherical nickel nanoparticles with an average size of 4.7 nm on a silica (B1680970) support. acs.org In other studies, TEM has been used to visualize nickel nanoplates and determine their face-centered cubic (fcc) crystal structure through electron diffraction patterns. researchgate.net When examining core-shell nanostructures, such as Fe3O4 nanoparticles coated with a silica layer and functionalized with nickel, TEM can clearly show the distinct core and shell with precise measurements of the shell thickness. acs.org
Future Research Directions and Advanced Methodological Integration
Innovations in Benzenesulfonic Acid Nickel Salt Synthesis for Niche Applications
The synthesis of this compound is a cornerstone for its application in diverse fields. While traditional synthetic routes are well-established, future research will focus on developing innovative methods to produce functionalized and tailored versions of this salt for highly specific, niche applications. This includes the synthesis of derivatives with enhanced catalytic activity, improved solubility in various solvents, and specific electronic properties.
One promising area of innovation lies in the creation of this compound complexes with intricate ligand designs. By modifying the organic component of the salt, researchers can fine-tune its steric and electronic environment. This allows for the development of catalysts with high selectivity for particular reactions, moving beyond broad applications to address specific synthetic challenges. For instance, the incorporation of chiral ligands could lead to the development of asymmetric catalysts for the production of enantiomerically pure pharmaceuticals.
Furthermore, the synthesis of polymeric and supported this compound systems is a burgeoning field. Immobilizing the nickel salt on solid supports like silica (B1680970), alumina, or polymers can enhance catalyst stability, facilitate recovery and recycling, and enable its use in continuous flow reactors. rsc.org These supported catalysts are particularly valuable for industrial processes where efficiency and cost-effectiveness are paramount. Research in this area will likely focus on optimizing the interaction between the nickel salt and the support material to maximize catalytic performance and longevity. rsc.org
The development of novel synthetic methodologies will also be crucial. This could involve exploring mechanochemical synthesis, sonochemistry, or microwave-assisted synthesis to create this compound and its derivatives with unique properties. These methods can often lead to the formation of metastable phases or nanoparticles with enhanced reactivity, opening up new avenues for their application in areas such as materials science and nanotechnology.
Expanding the Scope of Catalytic Transformations with this compound
This compound has already demonstrated its utility as a catalyst in various organic transformations. chemimpex.com However, the full extent of its catalytic capabilities is yet to be realized. Future research will undoubtedly focus on expanding the scope of reactions catalyzed by this versatile compound, pushing the boundaries of modern synthetic chemistry.
A key area of exploration will be the development of novel cross-coupling reactions. Nickel-catalyzed cross-coupling has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its tunable electronic and steric properties, is an excellent candidate for the development of new and more efficient cross-coupling protocols. This includes the arylation and methylation of challenging substrates like allenamides, providing access to stereochemically defined and highly substituted enamides. rsc.org Research will also likely focus on the use of this compound in C-H activation reactions, a field that aims to directly functionalize ubiquitous C-H bonds, offering a more atom-economical and environmentally friendly approach to organic synthesis. nih.gov
Another exciting frontier is the application of this compound in polymerization catalysis. The ability of nickel complexes to catalyze the polymerization of olefins and other monomers is well-documented. By carefully designing the ligand sphere around the nickel center in this compound, it may be possible to control the polymer's molecular weight, tacticity, and other properties with high precision. This could lead to the development of new polymeric materials with tailored characteristics for a wide range of applications, from advanced plastics to specialty elastomers.
Furthermore, the role of this compound in electrocatalysis and photocatalysis is a rapidly growing area of interest. acs.org Nickel-based materials have shown great promise in catalyzing electrochemical reactions such as the reduction of carbon dioxide to valuable hydrocarbons and the evolution of hydrogen from water. acs.orgenergy-reporters.com this compound could serve as a precursor for the synthesis of highly active and stable electrocatalysts. Similarly, in photocatalysis, nickel complexes can be used to absorb light and drive chemical reactions. Future research will likely explore the development of this compound-based photocatalysts for applications in solar energy conversion and environmental remediation. acs.org
Integration of Computational Chemistry and Experimental Studies for Deeper Understanding
The synergy between computational chemistry and experimental studies is revolutionizing our understanding of chemical systems, and this compound is no exception. By combining theoretical calculations with empirical observations, researchers can gain unprecedented insights into the structure, bonding, and reactivity of this compound, accelerating the discovery and development of new applications.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reaction mechanisms of transition metal complexes. diva-portal.org In the context of this compound, DFT calculations can be used to predict its geometry, vibrational frequencies, and electronic properties. This information is invaluable for interpreting experimental data from techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy. Furthermore, DFT can be employed to model the reaction pathways of catalytic transformations involving this compound, helping to elucidate the role of the catalyst and identify the rate-determining steps. diva-portal.orgyoutube.com This mechanistic understanding is crucial for the rational design of more efficient and selective catalysts. diva-portal.org
Computational studies can also guide experimental efforts by predicting the properties of novel, yet-to-be-synthesized derivatives of this compound. For example, by systematically varying the substituents on the benzenesulfonate (B1194179) ligand in a computational model, researchers can identify candidates with desirable electronic or steric properties for a specific application. This in-silico screening approach can significantly reduce the time and resources required for catalyst development by focusing experimental efforts on the most promising candidates.
The integration of computational and experimental studies is a two-way street. Experimental results provide the necessary validation for theoretical models, ensuring their accuracy and predictive power. Conversely, computational insights can help to explain unexpected experimental observations and suggest new avenues for research. This iterative process of theory and experiment is essential for building a comprehensive understanding of the fundamental principles that govern the behavior of this compound and for unlocking its full potential in catalysis and materials science. rsc.orgresearchgate.net
Exploration of this compound in Emerging Technologies
The unique properties of this compound make it a promising candidate for application in a variety of emerging technologies. As research and development in these fields continue to advance, the demand for new materials with tailored functionalities will grow, creating exciting opportunities for this versatile compound.
One of the most promising areas is in the field of energy storage. Nickel-based materials are already widely used in batteries and supercapacitors. researchgate.netgoogle.com this compound can serve as a precursor for the synthesis of nanostructured nickel oxides and sulfides, which are known to exhibit high capacitance and excellent cycling stability. researchgate.net The benzenesulfonate ligand can act as a structure-directing agent during the synthesis, allowing for the formation of materials with high surface area and controlled porosity, which are crucial for efficient energy storage. Future research will likely focus on optimizing the synthesis conditions to produce materials with superior electrochemical performance for next-generation energy storage devices.
In the realm of electronics, this compound could find applications in the fabrication of conductive thin films and sensors. The ability of nickel to form conductive polymers and its inherent magnetic properties make it an attractive material for the development of novel electronic components. This compound can be used as a dopant or a precursor in the synthesis of these materials, allowing for the fine-tuning of their electrical and magnetic properties. Furthermore, the sensitivity of nickel complexes to their chemical environment makes them suitable for use in chemical sensors for the detection of specific analytes.
Another emerging application is in the field of environmental remediation. Nickel-based catalysts have shown promise in the degradation of organic pollutants and the conversion of harmful substances into less toxic compounds. This compound could be used to develop highly active and stable catalysts for these processes. For example, it could be employed in catalytic converters for the abatement of pollutants from industrial exhaust gases or in the treatment of wastewater contaminated with organic dyes. The development of such technologies is crucial for addressing the growing environmental challenges facing our planet.
Synergistic Approaches for Multifunctional Material Design
The future of materials science lies in the development of multifunctional materials that can perform multiple tasks simultaneously. This compound, with its unique combination of properties, is an ideal building block for the design of such materials through synergistic approaches. By combining it with other components, researchers can create hybrid materials with enhanced performance and novel functionalities.
One promising strategy is the creation of metal-organic frameworks (MOFs) incorporating benzenesulfonate ligands and nickel nodes. MOFs are highly porous materials with a crystalline structure, and their properties can be readily tuned by varying the organic linkers and metal centers. By using benzenesulfonic acid as a linker, it is possible to create MOFs with specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. The presence of the nickel centers can impart additional functionalities, such as magnetism or catalytic activity.
Another synergistic approach involves the formation of composites and nanocomposites containing this compound. For example, dispersing nanoparticles of the nickel salt within a polymer matrix can enhance the mechanical, thermal, and electrical properties of the polymer. These composites could find applications in a wide range of fields, from lightweight structural materials to advanced coatings. Similarly, the combination of this compound with other nanomaterials, such as carbon nanotubes or graphene, can lead to the development of hybrid materials with exceptional electronic and catalytic properties. These materials could be used in the fabrication of high-performance sensors, actuators, and energy storage devices.
The concept of synergistic extraction is also being explored, particularly in the context of separating and purifying nickel from other metals. researchgate.netresearchgate.net By using a combination of benzenesulfonic acid and other extracting agents, it is possible to achieve a much higher selectivity for nickel than with either agent alone. researchgate.net This approach is particularly relevant for the recycling of batteries and other electronic waste, where the efficient recovery of valuable metals is essential for a circular economy.
The table below provides a summary of the potential synergistic approaches and their envisioned applications.
| Synergistic Approach | Components | Potential Applications |
| Metal-Organic Frameworks | Benzenesulfonic acid, Nickel ions | Gas storage, Separation, Catalysis |
| Polymer Composites | This compound, Polymer matrix | Lightweight structural materials, Advanced coatings |
| Nanocomposites | This compound, Carbon nanotubes/Graphene | High-performance sensors, Actuators, Energy storage |
| Synergistic Extraction | Benzenesulfonic acid, Other extracting agents | Recycling of batteries, Purification of nickel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
